

Application Note: Regioselective Formylation of Pyrrole-2-Carboxylic Acid Esters

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Compound of Interest

Compound Name: *4-Formyl-1H-pyrrole-2-carboxylic acid*

Cat. No.: *B1282570*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Formylated pyrroles are crucial intermediates in the synthesis of a wide range of pharmaceuticals, natural products, and functional materials. Specifically, the introduction of a formyl group onto the pyrrole ring of pyrrole-2-carboxylic acid esters provides a versatile handle for further chemical transformations. This application note details reliable protocols for the regioselective formylation of pyrrole-2-carboxylic acid esters, focusing on the Vilsmeier-Haack reaction and formylation using dichloromethyl alkyl ethers. These methods offer high yields and selectivity for the introduction of a formyl group at either the C4 or C5 position of the pyrrole ring.

Data Presentation

The following table summarizes the quantitative data for the formylation of ethyl 1H-pyrrole-2-carboxylate under different reaction conditions, highlighting the regioselectivity and yield of the primary methods.

Reagent/ Method	Position of Formylation	Solvent	Temperature (°C)	Reaction Time	Yield (%)	Reference
Vilsmeier Reagent (POCl ₃ /DMF)	5-formyl	Dichloromethane	0 to rt	2 h	~95	[1]
Dichloromethyl propyl ether/SnCl ₄	4-formyl	Dichloromethane	-78 to rt	3 h	~98	[1][2]
Crystalline Vilsmeier Reagent	5-formyl	Dichloromethane	0 to rt	1 h	99	[1][3]
Dichloromethyl butyl ether/SnCl ₄	4-formyl	Dichloromethane	-78 to rt	3 h	98	[1][2]

Experimental Protocols

Detailed methodologies for the key formylation reactions are provided below.

Protocol 1: Vilsmeier-Haack Formylation for 5-Formyl-1H-pyrrole-2-carboxylic Acid Ester

This protocol describes the formylation at the C5 position of the pyrrole ring using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]

Materials:

- Ethyl 1H-pyrrole-2-carboxylate

- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred solution of N,N-dimethylformamide (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath ($0\text{ }^{\circ}\text{C}$), add phosphorus oxychloride (1.2 equivalents) dropwise.
- Stir the mixture at $0\text{ }^{\circ}\text{C}$ for 30 minutes to form the Vilsmeier reagent.
- Add a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane to the freshly prepared Vilsmeier reagent at $0\text{ }^{\circ}\text{C}$.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 5-formyl-1H-pyrrole-2-carboxylate.

Protocol 2: Formylation with Dichloromethyl Alkyl Ether for 4-Formyl-1H-pyrrole-2-carboxylic Acid Ester

This protocol details the regioselective formylation at the C4 position using dichloromethyl propyl ether in the presence of a Lewis acid catalyst, tin(IV) chloride (SnCl_4).^{[1][2]}

Materials:

- Ethyl 1H-pyrrole-2-carboxylate
- Dichloromethyl propyl ether
- Tin(IV) chloride (SnCl_4)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer

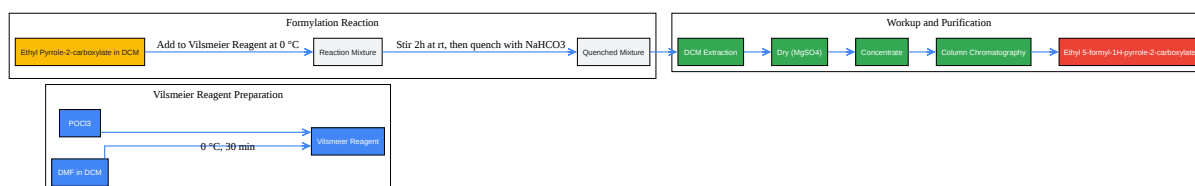
- Dry ice/acetone bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask and cool the solution to -78 °C using a dry ice/acetone bath.
- Add tin(IV) chloride (1.2 equivalents) dropwise to the stirred solution.
- After stirring for 15 minutes at -78 °C, add dichloromethyl propyl ether (1.2 equivalents) dropwise.
- Continue stirring at -78 °C for 1 hour, then allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by carefully pouring the mixture into a saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield ethyl 4-formyl-1H-pyrrole-2-carboxylate.

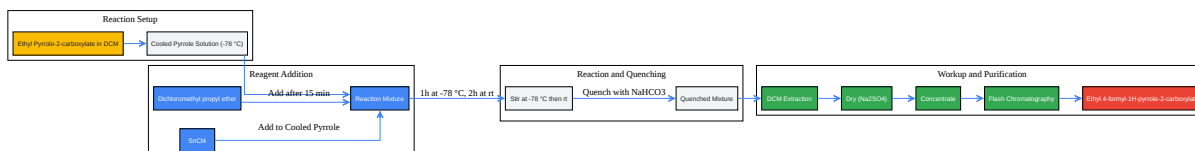
Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described formylation protocols.



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Caption: Workflow for Vilsmeier-Haack formylation.



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Caption: Workflow for formylation with dichloromethyl alkyl ether.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. figshare.com [figshare.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
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